Nalbuphine Hydrochloride is a semi-synthetic opioid analgesic [, ] belonging to the opioid receptor agonists-antagonists group []. It is chemically similar to morphine and phenanthrene []. Its primary function in scientific research is to investigate its analgesic and anesthetic properties [, , , , , , , , ].
Nalbuphine hydrochloride is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. As a member of the phenanthrene series, it exhibits a unique mechanism of action, functioning as a kappa-opioid receptor agonist and a partial mu-opioid receptor antagonist. This dual activity allows nalbuphine to provide effective analgesia while minimizing some common opioid-related side effects, such as respiratory depression and nausea .
The synthesis of nalbuphine hydrochloride involves several key steps, primarily utilizing thebaine or related compounds as starting materials. The synthesis can be achieved through various methods, including:
Recent advancements have led to improved synthesis methods that enhance yield and reduce impurities. For instance, one-pot synthesis strategies have been developed that streamline the process and minimize the formation of by-products .
Nalbuphine hydrochloride has a complex molecular structure characterized by multiple fused rings typical of phenanthrene derivatives. Its chemical formula is , with a molecular weight of approximately 357.44 g/mol .
Nalbuphine undergoes several chemical reactions during its synthesis and metabolism:
The synthesis typically yields nalbuphine with a high purity level (>90%) and low levels of undesirable epimers through careful control of reaction conditions .
Nalbuphine's mechanism of action is primarily through its interaction with opioid receptors in the central nervous system:
The onset of action for nalbuphine varies by administration route:
These properties indicate that nalbuphine hydrochloride is relatively hydrophilic with moderate lipophilicity.
Nalbuphine hydrochloride has several clinical applications:
Nalbuphine hydrochloride (chemical name: (4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol hydrochloride) has the molecular formula C₂₁H₂₈ClNO₄ and a molecular weight of 393.9 g/mol. It belongs to the phenanthrene class of opioids and features a pentacyclic structure with five defined stereocenters, rendering it stereochemically complex. The absolute configuration at chiral centers (e.g., C4aR, C7S, C12bS) is critical for binding to opioid receptors. The cyclobutylmethyl moiety at N17 differentiates it from morphinan analogs like naloxone [1] [6].
Table 1: Key Physicochemical Properties of Nalbuphine Hydrochloride
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 393.9 g/mol | Monoisotopic mass |
Hydrogen Bond Donors | 4 | Calculated from structure |
Hydrogen Bond Acceptors | 5 | Calculated from structure |
Topological Polar Surface Area | 73.2 Ų | Computational modeling |
Melting Point | 230–235°C (decomposition) | Form A crystalline polymorph |
Water Solubility | >50 mg/mL (25°C) | Experimental (pH 4.0) |
The primary synthesis starts from noroxymorphone. A pivotal step involves LiAlH₄ reduction of N,O-bis(cyclobutylcarbonyl)noroxymorphone to cleave the 3-acetyl group while introducing the N-cyclobutylmethyl chain. This is followed by acid-catalyzed deprotection and salt formation to yield nalbuphine hydrochloride. Alternative routes utilize oxymorphone as a precursor, with N-demethylation followed by N-alkylation using cyclobutylmethyl bromide [3] [6].
Epimerization at C14 (morphinan backbone) is a major challenge, producing inactive β-epimers. Strategies to minimize epimerization include:
Table 2: Synthesis Optimization Challenges and Solutions
Challenge | Optimization Strategy | Outcome |
---|---|---|
β-Epimer formation | Controlled pH (3.5–4.5) during alkylation | >95% α-epimer purity |
Impurity carryover | Recrystallization from ethanol/water | 99.5% chemical purity |
Residual metal catalysts | Chelation with EDTA post-reduction | <10 ppm Al/Li residues |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7